molecular formula C16H24N2O2 B2642769 tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1311134-27-6

tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B2642769
CAS RN: 1311134-27-6
M. Wt: 276.38
InChI Key: VKJRLBJQSSWYRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is an organic compound used in a variety of scientific research applications. It is a derivative of the isoquinoline nucleus, a seven-membered ring with an oxygen atom in the center, and a tert-butyl group attached to the 6-position of the isoquinoline nucleus. This compound is an important reagent in organic synthesis and is used in a variety of scientific applications.

Scientific Research Applications

1. Synthesis and Organic Chemistry

Tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate and similar compounds are frequently used in organic synthesis and chemistry. For instance, the compound is utilized in tert-butoxycarbonylation of acidic substrates like phenols, amine hydrochlorides, and carboxylic acids without any bases, and it facilitates chemoselective reactions under mild conditions (Saito & Takahata, 2009). It's also involved in amide and ester formation with carboxylic acids and N-protected amino acids (Saito, Ouchi, & Takahata, 2006).

2. Pharmaceutical Research

Compounds related to tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are involved in the pharmaceutical industry. For example, N-tert-Butyl isoquine, a 4-aminoquinoline drug candidate, was rationally designed based on chemical and pharmacological considerations and showed excellent activity against Plasmodium falciparum (O’Neill et al., 2009).

3. Material Science and Catalysis

Certain tert-butyl compounds are crucial in material science and catalysis. For instance, the study of charge-transfer dynamics of similar compounds offers insights into material properties and potential applications in electronics or photonics (Park et al., 2014).

properties

IUPAC Name

tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-15(2,3)20-14(19)18-9-8-11-10-12(17)6-7-13(11)16(18,4)5/h6-7,10H,8-9,17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJRLBJQSSWYRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CCN1C(=O)OC(C)(C)C)C=C(C=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 6-amino-1,1-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

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